Compound Description: This compound is a pharmaceutical composition with a pharmaceutically acceptable carrier. [, ] It is specifically noted as 2,4,6-trifluoro-N-[6-(l-methyl-piperidin-4-ylcarbonyl)-pyridin-2-yl]-benzamide in one paper. [] Further details suggest that the composition includes a pharmaceutically acceptable amount of the compound or its salt, along with an excipient or carrier. [] It is recommended for oral or rectal administration with a dose of 50 to 400 mg per dose, or buccal, sublingual, nasal/nasal, transdermal, subcutaneous, injection, intravenous, or intramuscular administration with a maximum of 200 mg per dose. [] The composition is intended for daily administration, either 2 or 3 times per day. []
Compound Description: This compound is identified as a cholinesterase and monoamine oxidase dual inhibitor. [] It was designed, synthesized, and evaluated as part of a study that aimed to develop new indole derivatives with improved inhibitory activity. []
Compound Description: ASS234 is a cholinesterase and monoamine oxidase inhibitor, serving as a basis for the design and development of MBA236. [] QSAR predictions were used to optimize its structure, leading to the creation of MBA236 with enhanced dual inhibitory properties. []
Compound Description: This compound is a fungicidal lead compound discovered during the synthesis of tebufenpyrad, a commercial insecticide. [] It led to the development of pyrimidin-4-amine-based optimization derivatives, including 2a. []
Compound Description: This compound is a highly effective fungicide discovered through the optimization of 2a by introducing a pyridin-2-yloxy substructure. [] HNPC-A9229 demonstrates excellent fungicidal activity against Puccinia sorghi (EC50 = 0.16 mg/L) and Erysiphe graminis (EC50 = 1.14 mg/L), surpassing or matching the potency of commercially available fungicides. [] Importantly, HNPC-A9229 exhibits low toxicity in rats, addressing the safety concerns associated with 2a. []
Compound Description: This compound is a potential template for the design of drugs against Chronic Myelogenous Leukemia (CML). [, ] It exhibits structural features such as interactions between the nitro group oxygens and hydrogen atoms of the pyridinic and pyrimidinic rings, as well as a crystalline ordering in layers. [, ] While it displays an energy affinity of ΔG = -10.3 kcal/mol for the kinase enzyme (PDB ID 2hyy), which is less negative than the control molecule Imatinib (ΔG = -12.8 kcal/mol), it holds promise as a template for new CML drugs due to its interactions with key protein residues in the enzyme's active pocket. [, ]
Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia, functioning as a specific inhibitor of tyrosine kinases. [] While typically structurally characterized in its salt forms, its crystal structure as a freebase has been reported, revealing an extended conformation and the formation of infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. []
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 antagonist. [] It undergoes extensive biotransformation, including oxidation and conjugation reactions. Notably, it demonstrates a unique metabolic pathway in cynomolgus monkeys, involving direct conjugation of the pyridin-5-yl group with N-acetylglucosamine. []
Compound Description: This compound is a novel inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). [] It is being investigated as a potential treatment for cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design. [] It exhibits desirable pharmacokinetic properties, including metabolic stability, solubility, and suitability for various administration routes. []
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier generation inhibitors. [] It demonstrates potent anti-inflammatory activity both in vitro and in vivo, with a significantly lower emetic potential than rolipram, roflumilast, and cilomilast. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.